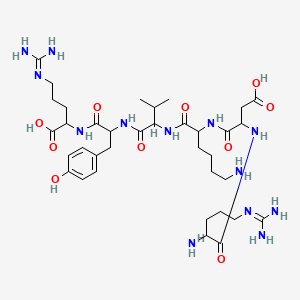
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH is a synthetic peptide composed of a sequence of amino acids in their DL-configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The DL-configuration refers to the presence of both D- and L-forms of amino acids, which can influence the compound’s properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Arg) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (DL-Asp) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-Lys, DL-Val, DL-Tyr, DL-Arg).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process and allow for the large-scale production of peptides. These synthesizers can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, leading to the formation of free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Dityrosine, oxidized amino acids.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The presence of both D- and L-forms of amino acids can affect the peptide’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-Thr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-Thr-DL-Tyr-DL-Pro-DL-Arg-DL-Thr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-Thr-DL-Pro-NH2: A peptide with a similar DL-configuration and sequence complexity.
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2: Another synthetic peptide with a different sequence but similar applications in research and industry.
Uniqueness
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH is unique due to its specific sequence and the presence of both D- and L-forms of amino acids. This configuration can result in distinct biological activities and interactions compared to peptides composed solely of L-amino acids.
Eigenschaften
Molekularformel |
C36H61N13O10 |
|---|---|
Molekulargewicht |
836.0 g/mol |
IUPAC-Name |
2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H61N13O10/c1-19(2)28(33(57)48-25(17-20-10-12-21(50)13-11-20)31(55)46-24(34(58)59)9-6-16-44-36(41)42)49-30(54)23(8-3-4-14-37)45-32(56)26(18-27(51)52)47-29(53)22(38)7-5-15-43-35(39)40/h10-13,19,22-26,28,50H,3-9,14-18,37-38H2,1-2H3,(H,45,56)(H,46,55)(H,47,53)(H,48,57)(H,49,54)(H,51,52)(H,58,59)(H4,39,40,43)(H4,41,42,44) |
InChI-Schlüssel |
UIPUKCRNGDAFKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


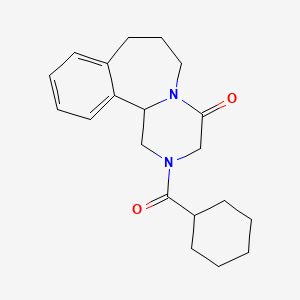

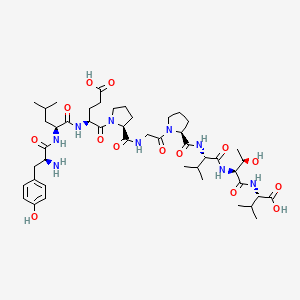
![2,2-Dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826574.png)
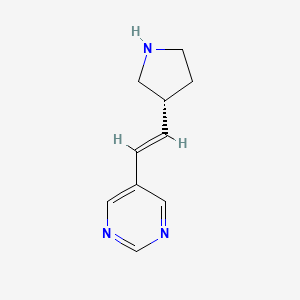
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826596.png)

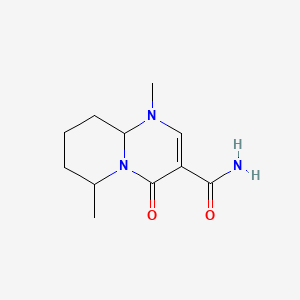
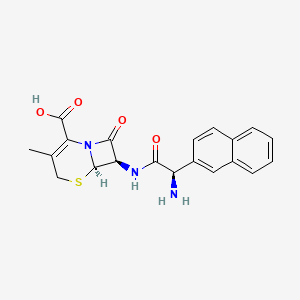

![[(3S,8R,9S,13S,14S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B10826628.png)
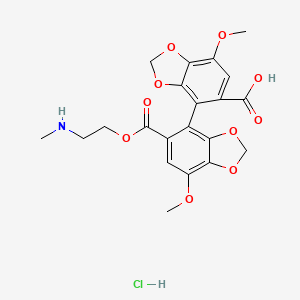
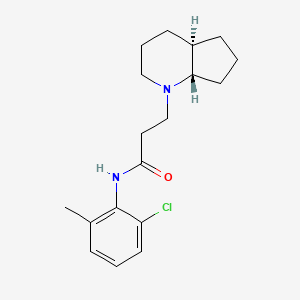
![Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt;Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt](/img/structure/B10826640.png)
